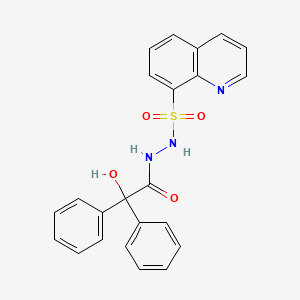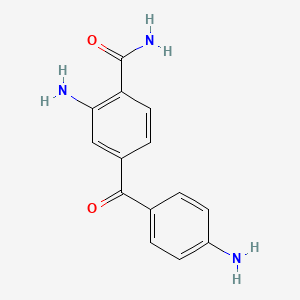![molecular formula C23H20N4O2 B3568249 (5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(morpholin-4-yl)methanone CAS No. 5668-29-1](/img/structure/B3568249.png)
(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(morpholin-4-yl)methanone
Overview
Description
(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(morpholin-4-yl)methanone is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their rigid, planar structures that contain both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(morpholin-4-yl)methanone typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions . One common method includes the reaction of 5,7-diphenylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules . Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases . This makes it a candidate for studying cellular signaling pathways and developing new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its anticancer properties . Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising lead compound for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique photophysical properties . These materials can be applied in optoelectronics and photonics .
Mechanism of Action
The mechanism of action of (5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as kinases . By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features and biological activities.
Uniqueness
(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(morpholin-4-yl)methanone stands out due to its unique combination of the pyrazolo[1,5-a]pyrimidine core and the morpholine group . This structural feature enhances its versatility in chemical reactions and its potential as a therapeutic agent .
Properties
IUPAC Name |
(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-23(26-11-13-29-14-12-26)20-16-22-24-19(17-7-3-1-4-8-17)15-21(27(22)25-20)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPUOPUJEUGIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360299 | |
| Record name | ST004322 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5668-29-1 | |
| Record name | ST004322 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B3568175.png)

![2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide](/img/structure/B3568192.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3568206.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B3568219.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B3568222.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3568230.png)
![diethyl 5-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3568231.png)
![3-bromo-N-(3-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568247.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568257.png)
![3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568272.png)
![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568278.png)
![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568282.png)
